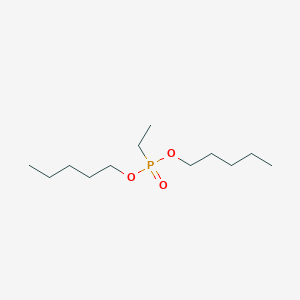

Dipentyl ethylphosphonate

Description

Structure

3D Structure

Properties

CAS No. |

6163-82-2 |

|---|---|

Molecular Formula |

C12H27O3P |

Molecular Weight |

250.31 g/mol |

IUPAC Name |

1-[ethyl(pentoxy)phosphoryl]oxypentane |

InChI |

InChI=1S/C12H27O3P/c1-4-7-9-11-14-16(13,6-3)15-12-10-8-5-2/h4-12H2,1-3H3 |

InChI Key |

GBVHWYXKZQLQEI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOP(=O)(CC)OCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for Ethylphosphonate Derivatives

Established Synthetic Routes to Phosphonates

The traditional methods for synthesizing phosphonates have been refined over more than a century and remain cornerstones of the field. These reactions, including the Michaelis-Arbuzov and Michaelis-Becker reactions, offer reliable pathways to a wide array of phosphonate (B1237965) derivatives.

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, is the most widely used method for forming carbon-phosphorus bonds. mdpi.comwikipedia.org The classic reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. mdpi.com This process transforms a trivalent phosphorus ester into a pentavalent phosphorus species. wikipedia.org

The reaction mechanism initiates with the nucleophilic attack of the phosphite on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org Subsequently, a halide anion attacks one of the alkoxy groups on the phosphorus, leading to the final phosphonate product and a new alkyl halide. wikipedia.org For the synthesis of Dipentyl ethylphosphonate, this would theoretically involve the reaction of triethyl phosphite with an appropriate pentyl halide, or more directly, the reaction of dipentyl phosphite with ethyl iodide.

Over the years, numerous variations have been developed to improve yields, broaden the substrate scope, and create milder reaction conditions. mdpi.com These include using Lewis acid catalysts, photochemical assistance, and green chemistry approaches that utilize alcohols instead of alkyl halides. mdpi.com For instance, benzyl (B1604629) and allyl phosphonates can be synthesized from the corresponding alcohols using triethylphosphite and a catalyst like zinc iodide or a KI/K₂CO₃ system in a benign solvent like PEG-400. frontiersin.orgrsc.org

Table 1: Key Features of the Michaelis-Arbuzov Reaction

| Feature | Description | Reference(s) |

|---|---|---|

| Reactants | Trialkyl phosphite and an alkyl halide. | mdpi.comwikipedia.org |

| Product | Dialkyl alkylphosphonate. | mdpi.com |

| Mechanism | SN2 attack by phosphorus on the alkyl halide, followed by dealkylation of the phosphonium intermediate by the halide ion. | wikipedia.org |

| Conditions | Typically requires heating (120°C - 160°C). | wikipedia.org |

| Variants | Use of Lewis acids, microwaves, ultrasound, and alcohol-based methods to avoid alkyl halides. | mdpi.comresearchgate.net |

The Michaelis-Becker reaction provides an alternative route to phosphonates. wikipedia.org This method involves the reaction of a dialkyl phosphite (also known as a hydrogen phosphonate) with a base, such as sodium ethoxide, to generate a sodium dialkyl phosphite salt. This salt then acts as a nucleophile, displacing a halide from an alkyl halide to form the C-P bond. wikipedia.orgrushim.ru

Table 2: Comparison of Michaelis-Arbuzov and Michaelis-Becker Reactions

| Aspect | Michaelis-Arbuzov Reaction | Michaelis-Becker Reaction | Reference(s) |

|---|---|---|---|

| Phosphorus Reagent | Trivalent phosphite ester (e.g., P(OR)₃) | Pentavalent H-phosphonate (e.g., (RO)₂P(O)H) | wikipedia.orgwikipedia.org |

| Activation | Nucleophilic attack by phosphorus | Deprotonation of P-H with a base | wikipedia.orgrushim.ru |

| Byproduct | Alkyl halide | Halide salt | wikipedia.orgwikipedia.org |

| General Yields | Generally higher | Often lower | wikipedia.org |

The Pudovik reaction is characterized by the addition of H-phosphonates across a carbon-heteroatom double bond, most commonly the carbonyl group of aldehydes and ketones. mdpi.commdpi.com This reaction, typically catalyzed by a base like triethylamine (B128534) or an alkoxide, is a primary method for synthesizing α-hydroxyphosphonates. mdpi.comresearchgate.net These products are valuable intermediates in organic synthesis. mdpi.com

The reaction can be extended to imines (Schiff bases), leading to the formation of α-aminophosphonates, which are phosphorus analogs of α-amino acids. arkat-usa.org The synthesis of α-hydroxyphosphonates via the Pudovik reaction has been extensively studied, with numerous catalysts and conditions developed to optimize the process, including the use of solid catalysts and microwave assistance. mdpi.comresearchgate.net The reaction's outcome can sometimes be influenced by the catalyst concentration; for instance, in certain reactions of α-oxophosphonates, a low catalyst concentration yields the expected Pudovik adduct, while a higher concentration can lead to rearranged products. nih.gov

Table 3: Overview of the Pudovik Reaction

| Feature | Description | Reference(s) |

|---|---|---|

| Reactants | H-phosphonate and a carbonyl compound (aldehyde/ketone) or imine. | mdpi.comarkat-usa.org |

| Product | α-hydroxyphosphonate or α-aminophosphonate. | mdpi.comarkat-usa.org |

| Catalysts | Typically base-catalyzed (e.g., triethylamine, K₃PO₄, Na₂CO₃). | researchgate.net |

| Advantages | Good atom economy; direct route to functionalized phosphonates. | mdpi.com |

The Kabachnik–Fields reaction is a three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite to produce α-aminophosphonates. wikipedia.orgmdpi.com Discovered independently by Martin Kabachnik and Ellis Fields in 1952, this reaction is highly valued for its efficiency in creating molecules with significant biological potential, such as peptide mimics. wikipedia.orgorganic-chemistry.org

The reaction mechanism can proceed through two main pathways, depending on the reactants and conditions. mdpi.com One pathway involves the initial formation of an imine from the amine and carbonyl compound, followed by the nucleophilic addition of the phosphite (a Pudovik-type step). wikipedia.orgmdpi.com The alternative route begins with the formation of an α-hydroxyphosphonate, which is then substituted by the amine. mdpi.com The reaction can be promoted by various catalysts, including Lewis acids and, in some cases, can proceed without a catalyst, especially under microwave irradiation. wikipedia.orgtandfonline.com

Table 4: Characteristics of the Kabachnik-Fields Reaction

| Feature | Description | Reference(s) |

|---|---|---|

| Components | Carbonyl compound, amine, and H-phosphonate. | wikipedia.orgmdpi.com |

| Product | α-Aminophosphonate. | organic-chemistry.org |

| Mechanism Pathways | "Imine" route or "α-hydroxyphosphonate" route. | mdpi.com |

| Key Advantage | Convergent, one-pot synthesis of complex molecules from simple starting materials. | organic-chemistry.org |

Beyond the classic named reactions, a broad category of phosphonylation reactions exists for creating C-P bonds. These often involve the use of metal catalysts to couple H-phosphonates or related reagents with various organic substrates. organic-chemistry.org For example, palladium-catalyzed cross-coupling reactions can effectively form C-P bonds between H-phosphonate diesters and aryl or vinyl halides. organic-chemistry.org

Another powerful strategy is photoredox catalysis, which uses visible light to generate radical intermediates that can then be trapped by phosphorus nucleophiles. acs.org This approach allows for the phosphonylation of substrates, such as unreactive heteroarene halides, under very mild conditions, including room temperature and an aerobic atmosphere. acs.org These modern methods expand the toolkit for synthesizing complex phosphonates that may be inaccessible through traditional routes. mdpi.com

Catalytic Strategies in Phosphonate Synthesis

The use of catalysts is crucial in modern phosphonate synthesis to enhance reaction rates, improve selectivity (including enantioselectivity), and allow for milder reaction conditions. frontiersin.org Catalytic approaches are applied across the spectrum of phosphonate-forming reactions.

In the Michaelis-Arbuzov reaction, Lewis acids can activate the alkyl halide, while systems like KI/K₂CO₃ in PEG-400 provide an efficient and environmentally benign catalytic system for reacting alcohols. mdpi.comfrontiersin.org For the Michaelis-Becker reaction, copper-catalyzed protocols have been developed to achieve enantioconvergent coupling, overcoming the limitations of the traditional SN2 mechanism to produce chiral phosphonates from racemic starting materials. sustech.edu.cn

Catalysis is also central to the Pudovik and Kabachnik-Fields reactions, where a wide range of acid and base catalysts are employed. researchgate.netmdpi.com More recently, organocatalysis has emerged as a powerful tool. For instance, bifunctional iminophosphorane (BIMP) superbases have been used to achieve highly enantioselective desymmetrization of phosphonate esters, providing a modular platform for accessing diverse chiral P(V) compounds. researchgate.netnih.gov Similarly, chiral phosphine (B1218219) oxides paired with silicon tetrachloride can catalyze the enantioselective phosphonylation of aldehydes. mdpi.com These catalytic strategies are essential for the efficient and precise synthesis of sophisticated phosphonate targets. researchgate.netnih.gov

Table 5: Examples of Catalytic Systems in Phosphonate Synthesis

| Reaction Type | Catalytic System | Purpose | Reference(s) |

|---|---|---|---|

| Michaelis-Arbuzov | KI/K₂CO₃ in PEG-400 | Enables use of alcohols instead of halides; green conditions. | frontiersin.org |

| Michaelis-Becker | Copper/Chiral Anionic Ligand | Enantioconvergent synthesis of chiral phosphonates. | sustech.edu.cn |

| Pudovik Reaction | Niobium(V) chloride | Acid catalysis for α-hydroxyphosphonate synthesis. | mdpi.com |

| Kabachnik-Fields | Methanesulfonic acid (MSA) | Acid catalysis for α-aminophosphonate synthesis. | tandfonline.com |

| Photoredox Phosphonylation | Dichromatic Photoredox Catalysis | Activation of unreactive halides under mild, aerobic conditions. | acs.org |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a powerful tool for forming C-P bonds, offering high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions are particularly prominent in the synthesis of aryl- and vinylphosphonates. rsc.orgorganic-chemistry.org The Hirao reaction, for instance, is a well-established method for creating aromatic or vinyl C–P bonds by reacting aryl or vinyl halides with pentavalent phosphorus compounds like dialkyl phosphites. rsc.org

Catalytic systems often employ a palladium source, such as palladium(II) acetate, in conjunction with a supporting ligand like Xantphos to facilitate the coupling between various halides and H-phosphonate diesters. organic-chemistry.org These reactions can be extended to synthesize a wide array of phosphonates. organic-chemistry.orgnih.govmdpi.com However, a notable challenge arises when the substrate itself is a strong chelator for transition metals, as is the case with derivatives of 1,10-phenanthroline, which can inhibit the catalyst and suppress the reaction. researchgate.net Recent developments have also focused on nickel-catalyzed electrochemical cross-coupling, which allows for the formation of aryl phosphonates from aryl bromides and dialkyl phosphites at room temperature using simple carbon electrodes. organic-chemistry.org

Interactive Table 1: Examples of Transition Metal-Catalyzed Phosphonate Synthesis

| Catalyst System | Substrates | Product Type | Key Findings | Citations |

|---|---|---|---|---|

| Pd(OAc)₂ / Xantphos | Benzyl halides, H-phosphonate diesters | Benzylphosphonate diesters | Efficient method for cross-coupling. | organic-chemistry.org |

| Ni@CPOL-dppp&PPh₃ | Alcohols, Sodium hypophosphite | H-phosphonate diesters | Heterogeneous catalyst with high efficiency and recyclability, avoiding PCl₃. | acs.org |

| Pd/ArX | Triaryl phosphites | Arylphosphonates | Unprecedented palladium-catalyzed rearrangement completing the Michaelis–Arbuzov reaction. | nii.ac.jp |

| Pd/C | 1-Arylethenylphosphonates, Ammonium formate | 1-Arylethylphosphonic acids/esters | Convenient and inexpensive method for reduction. | researchgate.net |

| Nickel Catalyst (electrochemical) | Aryl bromides, Dialkyl phosphites | Aryl phosphonates | Room temperature reaction using a simple undivided cell with carbon electrodes. | organic-chemistry.org |

Lewis Acid and Brønsted Acid Catalysis

Acid catalysis provides an alternative pathway for phosphonate synthesis, with both Lewis and Brønsted acids being employed to promote the desired transformations. rsc.org Lewis acids, such as aluminum, boron, and tin compounds, function as electron pair acceptors to activate substrates. wikipedia.org A Lewis-acid-mediated Michaelis-Arbuzov reaction has been developed to synthesize arylmethyl- and heteroarylmethylphosphonates from the corresponding alcohols and triethyl phosphite at room temperature, overcoming the high-temperature requirements of the classical method. rsc.org Catalysts like Ti(O-i-Pr)₄ have been successfully applied to the hydrophosphonylation of ketones to yield quaternary α-hydroxy phosphonates in high yields. dntb.gov.ua

Brønsted acids, particularly strong acids, are also effective catalysts. rsc.org They can facilitate the phosphorylation of alcohols. rsc.org For instance, BINOL-derived phosphoric acids can act as chiral Brønsted acid catalysts, activating electrophilic substrates through hydrogen bonding. mdpi.com Furthermore, super Brønsted acids like trifluoromethanesulfonic acid (TfOH) have been used to catalyze the hydrolysis of various phosphonate esters to their corresponding phosphonic acids. nii.ac.jpnih.gov

Interactive Table 2: Acid-Catalyzed Synthesis of Phosphonates and Derivatives

| Catalyst Type | Catalyst Example | Reaction Type | Substrates | Key Findings | Citations |

|---|---|---|---|---|---|

| Lewis Acid | Al(OTf)₃ | Nucleophilic Substitution | Alcohols, Dialkyl H-phosphonates | Efficient method for constructing C-P bonds to form diphenylphosphonates. | rsc.org |

| Lewis Acid | Ti(O-i-Pr)₄ | Hydrophosphonylation | Ketones, Dimethyl phosphite | First application of a Lewis acid catalyst for this reaction, yielding quaternary α-hydroxy phosphonates. | dntb.gov.ua |

| Lewis Acid | CeCl₃·7H₂O | Kabachnik–Fields reaction | Aldehydes, Amines, Phosphites | Metal triflate used as a catalyst for α-aminophosphonate synthesis. | jmaterenvironsci.com |

| Brønsted Acid | Trifluoromethanesulfonic acid (TfOH) | Hydrolysis | Alkyl/Aryl-substituted phosphonates | Catalyzes the conversion of phosphonates to phosphonic acids under wet or dry processes. | nii.ac.jp |

| Brønsted Acid | BINOL-derived phosphoric acids | Electrophilic Catalysis | Various | Acts as a chiral catalyst, decreasing the LUMO energy of the electrophile. | mdpi.com |

Base-Catalyzed Approaches

Base-catalyzed reactions are a cornerstone of phosphonate chemistry, most notably exemplified by the Pudovik reaction. semanticscholar.org This reaction involves the addition of a dialkyl phosphite to an aldehyde or ketone to form an α-hydroxyphosphonate. semanticscholar.orgmdpi.com A wide range of bases can be used to catalyze this transformation, including simple amines like triethylamine (TEA) and stronger organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.commdpi.com

The choice of base and reaction conditions can influence the efficiency and outcome of the synthesis. For example, inexpensive catalysts like potassium phosphate (B84403) have been shown to be effective, requiring short reaction times and offering a simple work-up procedure. semanticscholar.org Barium hydroxide (B78521) is another efficient catalyst for the addition reaction. semanticscholar.org These methods are valued for their good atom economy, as they directly combine the reactants to form the desired product. semanticscholar.org

Interactive Table 3: Base-Catalyzed Approaches to Phosphonate Synthesis

| Base Catalyst | Reaction Type | Substrates | Key Findings | Citations |

|---|---|---|---|---|

| Triethylamine (TEA) | Pudovik Reaction | Acetaldehyde, Diethyl phosphite | Common and effective catalyst for synthesizing α-hydroxy-ethylphosphonates. | mdpi.com |

| Potassium Phosphate (K₃PO₄) | Pudovik Reaction | Aldehydes, Dialkyl phosphites | Inexpensive catalyst providing high yields with short reaction times. | semanticscholar.org |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Tandem Pudovik reaction and rearrangement | Benzaldehydes, Dialkyl phosphites | Efficiently catalyzes the direct synthesis of benzyl phosphates from an oxo compound. | mdpi.com |

| Barium Hydroxide (Ba(OH)₂) | Pudovik Reaction | Aldehydes, Dialkyl phosphites | An efficient catalyst for the hydrophosphonylation addition reaction. | semanticscholar.org |

| MgCl₂/Et₃N | Pudovik Reaction | Aldehydes, Dialkyl phosphites | A mild base system used as a catalyst for α-hydroxyphosphonate synthesis. | mdpi.com |

Heterogeneous Catalysis in Phosphonate Formation

Heterogeneous catalysts offer significant advantages in chemical synthesis, primarily due to their ease of separation from the reaction mixture and potential for recyclability. researchgate.net In phosphonate synthesis, various solid-supported catalysts have been developed. Layered metal phosphonates, particularly those of zirconium(IV), are an emerging class of materials that show promise in liquid-phase heterogeneous catalysis. researchgate.net

Silica-supported catalysts, such as CeCl₃·7H₂O-SiO₂, have been successfully used to catalyze the Michaelis-Arbuzov reaction under solvent-free conditions, enabling the high-yield synthesis of arylmethyl phosphonates. scholarsresearchlibrary.com Similarly, acidic alumina (B75360) (Al₂O₃) has been used as a solid support for the synthesis of α-hydroxy-α-methyl-ethylphosphonates. mdpi.com A recent innovation involves the use of atomically dispersed nickel on a porous polymer (Ni@CPOL-dppp&PPh₃) as a heterogeneous catalyst for converting alcohols into H-phosphonate diesters, providing an alternative to traditional phosphorus trichloride (B1173362) chemistry. acs.org

Interactive Table 4: Heterogeneous Catalysts in Phosphonate Synthesis

| Catalyst | Reaction Type | Conditions | Advantages | Citations |

|---|---|---|---|---|

| CeCl₃·7H₂O-SiO₂ | Michaelis-Arbuzov | Solvent-free, Conventional or MW | Recyclable, high yields, short reaction times. | scholarsresearchlibrary.com |

| Ni@CPOL-dppp&PPh₃ | H-phosphonate diester synthesis | Toluene, 120°C | High efficiency, recyclability, avoids use of PCl₃. | acs.org |

| Zirconium(IV) Phosphates/Phosphonates | Various liquid phase reactions | Varies | Thermally and chemically stable, versatile. | researchgate.net |

| Al₂O₃/KF | Pudovik Reaction | Room temperature, 24h | Solid catalyst for synthesizing dialkyl α-hydroxy-α-methyl-ethylphosphonates. | mdpi.com |

| Cellulose-SO₃H | Kabachnik-Fields Reaction | Solvent-free, room temp. | Inexpensive, eco-friendly, reusable catalyst. | researchgate.net |

Advancements in Green Synthetic Chemistry for Phosphonates

The principles of green chemistry, which aim to reduce waste and energy consumption, have been increasingly applied to the synthesis of phosphonates. Key advancements include the use of solvent-free conditions and microwave-assisted reactions.

Solvent-Free Reaction Conditions

Eliminating organic solvents from chemical reactions is a primary goal of green chemistry, as it reduces environmental impact and simplifies product purification. Several synthetic routes to phosphonates have been successfully adapted to solvent-free, or "neat," conditions. researchgate.netrsc.org

The base-catalyzed hydrophosphonylation of α-(trifluoromethyl)styrenes with H-phosphonates proceeds smoothly at room temperature without a solvent to afford β-trifluoromethyl-containing phosphonates in good yields. rsc.org Similarly, the three-component Kabachnik-Fields reaction for synthesizing α-aminophosphonates can be efficiently catalyzed by cellulose-SO₃H under solvent-free conditions at room temperature. researchgate.net The Michaelis-Arbuzov reaction has also been adapted to a neat procedure using a silica-supported CeCl₃·7H₂O catalyst, demonstrating the broad applicability of this green approach. scholarsresearchlibrary.com

Interactive Table 5: Examples of Solvent-Free Phosphonate Synthesis

| Reaction Type | Catalyst | Conditions | Product Type | Key Findings | Citations |

|---|---|---|---|---|---|

| Hydrophosphonylation | DBN (base) | Room temperature, 2h | β-CF₃-substituted phosphonates | Reaction proceeds smoothly without additional solvent. | rsc.orgrsc.org |

| Kabachnik-Fields Reaction | Cellulose-SO₃H | Room temperature | α-Aminophosphonates | Eco-friendly, reusable catalyst with good yields and short reaction times. | researchgate.net |

| Michaelis–Arbuzov Reaction | CeCl₃·7H₂O-SiO₂ | 40°C or MW irradiation | Arylmethyl phosphonates | A simplistic green and neat procedure was developed. | scholarsresearchlibrary.com |

| Pudovik Reaction | Triethylamine | Neat, 60°C | Tertiary α-hydroxyphosphonates | Catalyst-free synthesis of α-aminophosphonates is rather limited. | jmaterenvironsci.commdpi.com |

| Three-component reaction | Uncatalyzed | Varies | α-Aminophosphonates | Uncatalyzed synthesis of α-aminophosphonates from N-heterocycles. | tandfonline.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jmaterenvironsci.com This technique aligns with green chemistry principles by improving energy efficiency. jmaterenvironsci.com

The Michaelis-Arbuzov reaction, a key method for creating haloalkylphosphonates, has been shown to be highly efficient under microwave irradiation, proceeding in a solventless system with high yields of pure products. rsc.org This approach is particularly valuable for producing key intermediates for important compounds. rsc.org Microwave irradiation has also been successfully applied to multicomponent reactions for synthesizing heterocyclic phosphonates, researchgate.net the Pudovik reaction for α-hydroxyphosphonates, mdpi.com and the synthesis of α-sulfamidophosphonates, where irradiation at low power for just a few minutes dramatically increased the product yield compared to conventional heating. jmaterenvironsci.com

Interactive Table 6: Microwave-Assisted Synthesis of Phosphonates

| Reaction Type | Catalyst/Conditions | Time | Yield (MW) | Yield (Conventional) | Citations |

|---|---|---|---|---|---|

| Michaelis–Arbuzov | Solvent-free | Varies | High | Lower/Longer time | rsc.org |

| α-Sulfamidophosphonate Synthesis | Solvent-free, 60W | 2-5 min | 93% | 50% (at 80°C, 3h) | jmaterenvironsci.com |

| Pudovik Reaction | Na₂CO₃ | Varies | Efficient | Less efficient | mdpi.com |

| Heterocyclic Phosphonate Synthesis | Various | Varies | High | Lower/Longer time | researchgate.net |

| Salicyl Acyloxy Phosphonate Synthesis | DCC/DMAP, 800W | 3.5 h | Good | Not specified | sioc-journal.cn |

Novel Approaches for Dipentyl Ethylphosphonate Synthesis

Esterification of Ethylphosphonic Acids

The direct esterification of phosphonic acids with alcohols presents a common and straightforward route for the synthesis of phosphonate esters. In the case of dipentyl ethylphosphonate, this would involve the reaction of ethylphosphonic acid with n-pentanol.

This reaction is typically acid-catalyzed and often requires the removal of water to drive the equilibrium towards the formation of the ester. Various methods have been developed to achieve this, including azeotropic distillation or the use of dehydrating agents. While specific research detailing the esterification of ethylphosphonic acid with n-pentanol is limited, studies on similar systems provide valuable insights. For instance, the direct esterification of other phosphinic and phosphonic acids with alcohols like n-pentanol and i-pentanol has been successfully carried out, often employing microwave irradiation to accelerate the reaction. mdpi.com

A study on the selective esterification of phosphonic acids demonstrated that the choice of the alkoxy group donor and reaction temperature can be crucial for achieving high selectivity towards either mono- or di-esters. nih.gov For the synthesis of dipentyl ethylphosphonate, a significant excess of n-pentanol would likely be used to favor the formation of the diester.

The general reaction can be represented as: C₂H₅P(O)(OH)₂ + 2 CH₃(CH₂)₄OH → C₂H₅P(O)(O(CH₂)₄CH₃)₂ + 2 H₂O

Microwave-assisted direct esterification of alkylphosphonic acids in the presence of an ionic liquid, such as [bmim][BF₄], has been shown to be an effective method, leading to high conversions and good selectivity. nih.gov For example, the esterification of ethylphosphonic acid with various alcohols under microwave irradiation resulted in high yields of the corresponding esters. nih.gov

Table 2: Microwave-Assisted Direct Esterification of Ethylphosphonic Acid with Various Alcohols

| Alcohol | Temperature (°C) | Time (h) | Conversion (%) | Monoester:Diester Ratio |

| Ethanol (B145695) | 160 | >6 | 95 | 87:8 |

| Propanol | 180 | 3.5 | ~100 | 79:16 |

| Isopropanol | 180 | 7 | ~100 | 91:7 |

| Butanol | 180 | >4 | - | - |

This table, based on the microwave-assisted esterification of ethylphosphonic acid, indicates that higher alcohols can be effectively used, suggesting the feasibility of this method for the synthesis of dipentyl ethylphosphonate. nih.gov

Transesterification Reactions

Transesterification is another viable and widely used method for the synthesis of phosphonate esters. This process involves the reaction of a phosphonate ester with an alcohol in the presence of a catalyst, resulting in the exchange of the alkoxy groups. To synthesize dipentyl ethylphosphonate, a common starting material would be a more readily available dialkyl ethylphosphonate, such as diethyl ethylphosphonate or dimethyl ethylphosphonate, which would be reacted with n-pentanol.

The reaction is an equilibrium process, and to drive it towards the formation of the desired product, the lower-boiling alcohol (e.g., ethanol or methanol) is typically removed by distillation. Various catalysts can be employed, including acids, bases, and organometallic compounds.

A study on the continuous flow alcoholysis of dialkyl H-phosphonates demonstrated the feasibility of transesterification with higher alcohols, including n-pentanol. nih.gov In this process, a mixture of the starting phosphonate and a large excess of the higher alcohol is passed through a heated reactor. While this study focused on H-phosphonates, the principle is directly applicable to other phosphonate esters. For example, the alcoholysis of dimethyl H-phosphonate with n-pentanol at 100°C showed the formation of the mixed n-pentyl methyl H-phosphonate and the fully transesterified di-n-pentyl H-phosphonate. nih.gov

The general transesterification reaction can be depicted as: C₂H₅P(O)(OR)₂ + 2 CH₃(CH₂)₄OH ⇌ C₂H₅P(O)(O(CH₂)₄CH₃)₂ + 2 ROH (where R is typically methyl or ethyl)

Microwave irradiation has also been successfully applied to promote the transesterification of H-phosphinates and H-phosphonates. mdpi.com Adopting these conditions for the transesterification of diethyl ethylphosphonate with n-pentanol could lead to complete conversion and high yields of dipentyl ethylphosphonate. mdpi.com

Table 3: Continuous Flow Alcoholysis of Dimethyl H-Phosphonate (DMP) with n-Pentanol (nPentOH)

| Temperature (°C) | Residence Time (min) | DMP (%) | n-Pentyl Methyl H-phosphonate (%) | Di-n-pentyl H-phosphonate (%) |

| 100 | 30 | - | >50 | - |

| 175 | 30 | - | - | >85 |

This table illustrates the effect of temperature on the transesterification of a model phosphonate with n-pentanol in a continuous flow system, indicating the potential for complete transesterification at higher temperatures. nih.gov

Elucidation of Reaction Mechanisms and Kinetics of Ethylphosphonates

Hydrolysis Pathways of Phosphonate (B1237965) Esters

Phosphonate esters are susceptible to hydrolysis, a chemical breakdown in the presence of water, which can be catalyzed by either acids or bases. wikipedia.org The hydrolysis of these esters typically involves the cleavage of the P-O-C linkage, a process influenced by several factors including the pH of the medium and the nature of the substituents on the phosphorus atom and the ester group. nih.gov

Acid-catalyzed hydrolysis of phosphonate esters can proceed through several mechanisms, primarily distinguished by the point of bond cleavage and the molecularity of the rate-determining step. The most common mechanisms are designated as AAc2, AAl1, and AAl2. nih.govmdpi.com

AAc2 Mechanism: This bimolecular mechanism involves a nucleophilic attack by a water molecule on the protonated ester's phosphorus atom. nih.govmdpi.com This leads to the cleavage of the P-O bond. The reaction rate is dependent on the concentration of both the ester and the acid catalyst. Studies on various phosphinate esters have shown that this is a major pathway. nih.gov For instance, the hydrolysis of methyl dialkylphosphinates largely follows the AAc2 mechanism, as supported by activation parameters and the effect of acid concentration on the reaction rate. cdnsciencepub.com

AAl1 Mechanism: This unimolecular mechanism involves the formation of a carbonium ion intermediate through the cleavage of the C-O bond in the protonated ester. nih.govmdpi.com This pathway is favored for esters with bulky alkyl groups or those that can form stable carbocations. For example, the acid-catalyzed hydrolysis of benzyl (B1604629) dialkylphosphinates is suggested to proceed via an AAl1 mechanism. cdnsciencepub.com This is supported by their pH-rate profiles and entropies of activation. cdnsciencepub.com

AAl2 Mechanism: This is a rarer bimolecular mechanism where a water molecule attacks the carbon atom of the alkyl group, leading to C-O bond cleavage. nih.govmdpi.com Some studies on the hydrolysis of methyl esters of phosphinates have indicated the occurrence of the AAl2 mechanism. nih.gov

The specific pathway followed depends on the structure of the phosphonate ester. For instance, the hydrolysis of isopropyl derivatives under acidic conditions is faster than that of methyl esters, suggesting a shift in mechanism. nih.gov

Base-catalyzed hydrolysis of phosphonate esters is a common and often more rapid process than acid-catalyzed hydrolysis. nih.gov This reaction is typically initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic phosphorus atom of the P=O group. nih.govmdpi.com This process is generally irreversible. mdpi.com

The reaction proceeds through a pentacoordinate intermediate or transition state, leading to the cleavage of the P-O bond. rsc.org The rate of this hydrolysis is significantly influenced by the substituents on the ester. For example, the base-catalyzed hydrolysis of methyl esters of phosphonates is about 1000 times faster than that of the corresponding isopropyl esters. nih.gov Kinetic studies on aryl methylphosphonate (B1257008) esters have shown that the transition state for alkaline hydrolysis is well-defined. nih.gov

The general scheme for base-catalyzed hydrolysis is a two-step process. First, the phosphonate ester reacts with a hydroxide ion to form a sodium salt of the phosphonic acid. In the second step, treatment with acid liberates the free phosphonic acid. nih.gov

The hydrolytic stability of phosphonate esters is significantly affected by the electronic and steric nature of their substituents.

Electronic Effects: Electron-withdrawing groups attached to the phosphorus atom or the leaving group generally increase the rate of hydrolysis by making the phosphorus atom more electrophilic and stabilizing the leaving group. nih.gov For example, in the acid-catalyzed hydrolysis of α-hydroxy-benzylphosphonates, electron-withdrawing substituents on the phenyl ring were found to increase the reaction rate. nih.gov Conversely, electron-releasing groups slow down the hydrolysis. nih.gov In base-catalyzed hydrolysis, a good correlation between the reaction rate and the Hammett σ constants of aromatic substituents has been observed for substituted phenylphosphonates. rsc.org

Steric Effects: Steric hindrance around the phosphorus center can significantly impede the approach of the nucleophile (water or hydroxide ion), thereby decreasing the rate of hydrolysis. This effect is particularly pronounced in base-catalyzed hydrolysis. As mentioned earlier, the rate of base-catalyzed hydrolysis of isopropyl phosphonate esters is much slower than that of methyl esters, a difference attributed to steric hindrance. nih.gov In contrast, polar and steric effects have been observed to have a less pronounced influence on acid-catalyzed hydrolysis compared to the base-catalyzed counterpart. nih.govmdpi.com

The following table summarizes the relative reactivity of different phosphonate esters under acidic and basic conditions:

| Ester Type | Acid Hydrolysis Reactivity | Base Hydrolysis Reactivity |

| Methyl Ester | Slower | Faster |

| Isopropyl Ester | Faster | Slower |

This table is a simplified representation based on general findings and the relative rates can vary depending on specific reaction conditions and the full structure of the phosphonate ester.

Thermal Degradation and Pyrolysis Mechanisms

The thermal degradation of organophosphorus compounds like dipentyl ethylphosphonate is a critical aspect of their life cycle, particularly in applications where they are exposed to high temperatures. The primary degradation pathways involve the cleavage of the P-C and C-O bonds. nih.gov

The phosphorus-carbon (P-C) bond is generally stable and its cleavage requires aggressive conditions, such as high temperatures or strong chemical reagents. wikipedia.org In the context of thermal degradation, P-C bond cleavage can occur, leading to the formation of various phosphorus-containing species and hydrocarbon fragments.

Theoretical studies on the P-C bond cleavage of α-aminophosphonates in acidic media have shown a multi-step process involving protonation, followed by the actual bond cleavage. acs.orgnih.gov While not a direct thermal process, this provides insight into the lability of the P-C bond under certain conditions. The presence of a neighboring amino group can facilitate the protonation of the phosphoryl oxygen, making the phosphorus atom more electrophilic and susceptible to decomposition with P-C bond breaking. arkat-usa.org In enzymatic systems, specific enzymes are known to catalyze the cleavage of the P-C bond, which is otherwise resistant to hydrolysis. unm.edu

During pyrolysis, the cleavage of the P-C bond in phosphonates can lead to the formation of volatile radical species. nih.gov These phosphorus-containing radicals can act as flame retardants in the gas phase by scavenging combustion-propagating radicals. nih.gov

The cleavage of the carbon-oxygen (C-O) bond is another significant pathway in the thermal degradation of phosphonate esters. mdpi.com This pathway often competes with P-O bond cleavage during hydrolysis under certain conditions and is a key process in pyrolysis. nih.govmdpi.com

During pyrolysis, C-O bond cleavage in alkyl phosphonates can occur through a unimolecular elimination reaction. dtic.mil This process typically involves the formation of a cyclic transition state where a hydrogen atom from the alkyl group is abstracted by the oxygen atom of the phosphoryl group (P=O). dtic.mil This results in the formation of an alkene and a phosphonic acid. For example, the pyrolysis of dimethyl ethylphosphonate has been modeled to investigate the kinetics of such elimination reactions. dtic.mil

The relative ease of C-O versus P-O bond cleavage can be influenced by the structure of the ester and the reaction conditions. In some enzymatic reactions involving phosphonate esters, the properties of the ligands attached to the phosphorus atom and the active site environment determine whether C-O or P-O bond cleavage occurs. tandfonline.com

The following table provides a general overview of the bond cleavage pathways in the degradation of phosphonate esters:

| Degradation Process | Primary Bond Cleavage | Key Factors | Products |

| Acid Hydrolysis | P-O (AAc2), C-O (AAl1) | Ester structure, acid concentration | Phosphonic acid, alcohol, alkene |

| Base Hydrolysis | P-O | Steric and electronic effects | Phosphonate salt, alcohol |

| Thermal Degradation/Pyrolysis | P-C, C-O | Temperature, structure | Phosphorus radicals, alkenes, phosphonic acid |

Isomerization and Decomposition Kinetics (e.g., Dimethyl Ethylphosphonate as a model)

Computational analysis of dimethyl ethylphosphonate (DMEP), a structural analog of dipentyl ethylphosphonate, offers a window into the isomerization and decomposition kinetics of this class of compounds. acs.org Gas-phase reactions of DMEP have been investigated, identifying three key conformational isomers: C1, C2, and C3, with a stability order of C1 < C2 < C3. acs.orgresearchgate.net Each of these conformers can undergo isomerization through H-transfer reactions or decompose at elevated temperatures via the elimination of methanol (B129727) (CH₃OH), methylene (B1212753) (CH₂), or hydrogen (H₂). acs.orgresearchgate.net

The isomerization of these conformers to their respective isomers (IM1, IM2, and IM3) occurs through various pathways. acs.org For instance, the isomerization of the C3 conformer to IM3 involves a 1,3 H-shift from the -CH₂ group to the oxygen atom of the P=O group, proceeding through a four-membered transition state. acs.org The activation barrier for this specific conversion is significant, calculated at 63.14 kcal/mol. acs.org

Decomposition reactions generally necessitate higher activation energies and, consequently, higher temperatures compared to isomerization. acs.orgresearchgate.net For example, at 1000 K, the most stable conformer, C1, isomerizes to IM1 twice as fast as it decomposes. acs.orgresearchgate.net In contrast, the least stable conformer, C3, isomerizes to IM3 approximately 10,000 times faster than it decomposes. acs.orgresearchgate.net The decomposition of the C2 and C3 conformers to produce methanol is predicted to be the most favorable pathway both thermodynamically and kinetically within a temperature range of 1000–3000 K. researchgate.netacs.org

Table 1: Isomerization and Decomposition Pathways of Dimethyl Ethylphosphonate (DMEP) Conformers

| Conformer | Isomerization Product | Decomposition Products | Relative Reaction Rate at 1000 K |

| C1 | IM1 | P1 + CH₂ | Isomerization is 2x faster than decomposition |

| C2 | IM2 | P2 + CH₃OH, other | Decomposition to P2 + CH₃OH is favorable |

| C3 | IM3 | P5 + CH₃OH, other | Isomerization is 10⁴ times faster than decomposition |

This table summarizes the primary isomerization and decomposition routes for the different conformers of dimethyl ethylphosphonate at high temperatures, based on computational studies. acs.orgresearchgate.net

Nucleophilic Substitution Reactions at Phosphorus and Carbon Centers

Nucleophilic substitution is a fundamental reaction type for organophosphorus compounds, including ethylphosphonates. These reactions can occur at either the phosphorus center or an adjacent carbon atom, with the mechanism being influenced by the structure of the phosphonate, the nature of the nucleophile, and the reaction conditions.

SN2@P and SN2@C Mechanisms

The bimolecular nucleophilic substitution (SN2) reaction is a key mechanistic pathway for phosphonates. researchgate.net When the substitution occurs at the phosphorus atom, it is denoted as SN2@P. This mechanism is central to many biological and chemical transformations of organophosphorus compounds. arkat-usa.orgresearchgate.net Unlike the well-known SN2 reaction at a carbon center (SN2@C), which typically proceeds through a single transition state and a double-well potential energy surface, the SN2@P mechanism can be more complex. acs.orgscispace.com

Theoretical analyses show that the SN2@P reaction can proceed through a single-well potential, forming a stable pentacoordinate intermediate, or a triple-well potential with pre- and post-transition states. acs.org The specific pathway is influenced by the coordination number of the phosphorus atom and the steric bulk of the substituents. acs.orgscispace.com In some instances, particularly with increased steric hindrance, the SN2@P mechanism can revert to a double-well potential, similar to the SN2@C reaction. acs.org

The protonation of the phosphoryl oxygen in acidic conditions can render the phosphorus atom highly electrophilic, making it susceptible to nucleophilic attack and subsequent P-C bond cleavage. arkat-usa.org The entropy of activation can help distinguish between different mechanisms; a high negative value suggests a more associative or SN2-like mechanism involving a trigonal-bipyramidal intermediate or transition state. arkat-usa.org

Regioselectivity Studies in Phosphonate Reactions

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the context of phosphonate reactions, this is particularly relevant when multiple electrophilic sites are present. For instance, in nucleophilic substitution reactions, the choice between attacking the phosphorus center (SN2@P) or a carbon atom in one of the ester groups (SN2@C) is a question of regioselectivity.

In other systems, such as the phosphorylation of ambident anions, a mixture of C- and O-phosphorylated products can be formed, highlighting the competition between different nucleophilic centers. tandfonline.com The regioselectivity of palladium-catalyzed cross-coupling reactions of allenyl- and propargyl-phosphonates is determined by the electronic nature of the phosphonate, with the final product ratio being dictated by different transition states within the catalytic cycle. udg.edu The use of vinylphosphonates with leaving groups in specific positions has been shown to control the regioselectivity in [3+2] cycloaddition reactions for the synthesis of isoxazole-derived phosphonates. rsc.org Furthermore, highly regioselective tandem reactions of ene-yne-oxazolones induced by H-phosphonates have been developed to construct phosphinylindane derivatives. acs.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing precise information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ³¹P. For a compound like Dipentyl ethylphosphonate, a combination of these NMR experiments would be essential for an unambiguous structural assignment. The following sections detail the expected spectral characteristics, using Diethyl ethylphosphonate as a model.

In the ¹H NMR spectrum of Diethyl ethylphosphonate, the protons of the two ethyl groups (the one attached directly to the phosphorus atom and the two ester ethyl groups) would exhibit distinct signals due to their different chemical environments. rsc.orgchemicalbook.com The ethoxy protons are deshielded by the adjacent oxygen atoms, causing them to appear at a lower field compared to the P-ethyl protons.

The methylene (B1212753) protons of the ethoxy groups typically appear as a multiplet, resulting from coupling to both the methyl protons and the phosphorus nucleus. rsc.org The terminal methyl protons of the ethoxy groups present as a triplet. The methylene protons of the P-ethyl group show a characteristic doublet of quartets due to coupling with both the phosphorus nucleus and the adjacent methyl protons. rsc.org The methyl protons of the P-ethyl group exhibit a doublet of triplets. rsc.org

Table 1: ¹H NMR Data for Diethyl ethylphosphonate in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 4.15-4.01 | m | OCH₂ | |

| 1.72 | dq | J(H,H) = 7.6, J(P,H) = 18.1 | PCH₂ |

| 1.31 | t | J(H,H) = 7.1 | OCH₂CH₃ |

| 1.15 | dt | J(H,H) = 7.6, J(P,H) = 20.0 | PCH₂CH₃ |

Data sourced from a study on Brønsted acid-catalyzed P-O-R cleavage. rsc.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom in Diethyl ethylphosphonate gives a distinct signal, with its chemical shift influenced by its bonding environment and coupling to the phosphorus nucleus. rsc.orgchemicalbook.com The carbon atoms of the ethoxy groups are observed at a lower field than those of the P-ethyl group. The carbons directly bonded to phosphorus or oxygen are significantly affected by the electronegativity of these atoms and show characteristic P-C coupling constants. rsc.org

Table 2: ¹³C NMR Data for Diethyl ethylphosphonate in CDCl₃

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

|---|---|---|

| 61.5 | J(P,C) = 6.5 | OCH₂ |

| 18.8 | J(P,C) = 141.9 | PCH₂ |

| 16.5 | J(P,C) = 5.9 | OCH₂CH₃ |

| 6.6 | J(P,C) = 6.9 | PCH₂CH₃ |

Data sourced from a study on Brønsted acid-catalyzed P-O-R cleavage. rsc.org

³¹P NMR is a highly specific technique for organophosphorus compounds, providing a direct window into the chemical environment of the phosphorus atom. spectrabase.com For pentavalent phosphorus compounds like phosphonates, the chemical shifts typically appear in a characteristic range. In the case of Diethyl ethylphosphonate, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum, as there is only one phosphorus environment. rsc.org The observed chemical shift provides confirmation of the phosphonate (B1237965) functional group. rsc.org For Diethyl ethylphosphonate, the ³¹P NMR chemical shift is reported to be approximately δ 34.19 ppm in CDCl₃ relative to an 85% H₃PO₄ standard. rsc.org

In chiral molecules or in achiral molecules placed in a chiral environment, protons or other nuclei that are seemingly equivalent can become magnetically non-equivalent. This phenomenon gives rise to diastereotopic or enantiotopic pairs. For a molecule like Dipentyl ethylphosphonate, if a chiral center were introduced, for example by using a chiral alcohol to form the ester, the methylene protons of the ethyl group attached to phosphorus could become diastereotopic. This is because they would be in different chemical environments relative to the distant chiral center, and would therefore exhibit different chemical shifts and couplings in the ¹H NMR spectrum.

Similarly, the two pentoxy groups would also become diastereotopic. This non-equivalence would manifest as separate signals for each pentoxy group in both ¹H and ¹³C NMR spectra, providing valuable information about the three-dimensional structure of the molecule.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. rsc.org This level of precision allows for the unambiguous determination of the elemental formula of a compound, a critical step in its identification. For Dipentyl ethylphosphonate (C₁₂H₂₇O₃P), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Upon ionization, the molecule would undergo characteristic fragmentation. The fragmentation pattern in the mass spectrum would reveal the presence of the pentoxy and ethylphosphonyl moieties. Expected fragmentation pathways would include the loss of pentene from the pentoxy groups (a McLafferty-type rearrangement) and cleavage of the P-O and P-C bonds. Analysis of these fragment ions by HRMS would further confirm the proposed structure of Dipentyl ethylphosphonate. While specific HRMS data for Dipentyl ethylphosphonate is not available, HRMS analysis of a related compound, ethyl hydrogen (cyclohexylmethyl)phosphonate, showed the protonated molecule [M+H]⁺ with high accuracy, confirming its elemental composition. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Phosphonate Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organophosphorus compounds, including dialkyl phosphonates like Dipentyl ethylphosphonate. drawellanalytical.comcromlab-instruments.es The methodology combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. acs.org

In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized. The volatile analytes are then carried by an inert gas (the mobile phase), such as helium, through a capillary column. acs.orgmdpi.com The column contains a stationary phase, a coating on the inner wall, which interacts with the analytes. Compounds are separated based on their boiling points and affinity for the stationary phase. For organophosphonates, capillary columns with stationary phases like 5% phenyl 95% methylpolysiloxane (e.g., HP-5 or TG-5SilMS) are commonly employed. cromlab-instruments.esacs.orgmdpi.com The separated compounds then enter the mass spectrometer.

The most common ionization technique used for this type of analysis is Electron Ionization (EI), where high-energy electrons bombard the molecules, causing them to fragment in a reproducible manner. acs.orgnih.gov The resulting charged fragments are separated by the mass analyzer (typically a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "molecular fingerprint" that allows for the identification of the compound. researchgate.net For ethylphosphonic acid derivatives, key fragmentation patterns often involve cleavages at the P-O-C and P-C bonds, as well as rearrangements within the alkyl chains. nih.gov In cases where a less energetic ionization is needed to preserve the molecular ion, Chemical Ionization (CI) can be used. nih.gov

| Parameter | Typical Setting/Value | Reference |

|---|---|---|

| Column Type | Capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) | acs.orgmdpi.com |

| Stationary Phase | 5% Phenyl 95% Methylpolysiloxane (e.g., HP5, TG-5SilMS) | cromlab-instruments.esacs.org |

| Carrier Gas | Helium at a constant flow (e.g., 1-1.2 mL/min) | acs.orgresearchgate.net |

| Injection Mode | Splitless | acs.orgnih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | acs.orgnih.gov |

| Mass Analyzer | Quadrupole | acs.org |

| Scan Range | m/z 40-500 | acs.orgresearchgate.net |

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique primarily used for the analysis of large, non-volatile, and thermally fragile molecules such as proteins and peptides. nih.govnih.gov While not the standard method for small, volatile molecules like Dipentyl ethylphosphonate, its principles are relevant in the broader context of phosphonate analysis, particularly in studying their interactions with biological macromolecules. nih.govoup.com

In MALDI-TOF analysis, the analyte is co-crystallized with a large excess of a matrix compound on a sample plate. nih.gov The matrix is a small organic molecule that strongly absorbs laser energy at a specific wavelength (e.g., 337 nm from a nitrogen laser). nih.gov When the laser irradiates the sample spot, the matrix absorbs the energy and vaporizes, carrying the intact analyte molecules with it into the gas phase. The matrix also facilitates the ionization of the analyte, typically by proton transfer, resulting in singly charged ions. This gentle process minimizes fragmentation.

The generated ions are then accelerated by an electric field into a long flight tube. oup.com Because all ions receive the same kinetic energy, their velocity depends on their mass—lighter ions travel faster than heavier ones. The time it takes for an ion to reach the detector at the end of the tube is measured, and this "time-of-flight" is used to calculate the ion's mass-to-charge ratio with high accuracy. oup.com This technique is exceptionally sensitive for detecting phosphonates when they are bound to proteins or peptides, allowing for the identification of specific modification sites. nih.govnih.gov

| Matrix | Abbreviation | Typical Application | Reference |

|---|---|---|---|

| α-Cyano-4-hydroxycinnamic acid | CHCA | General peptide and protein analysis, including phosphopeptides. | nih.gov |

| 2,5-Dihydroxybenzoic acid | DHB | Peptides, proteins, and glycans. Often used with phosphoric acid as an additive for phosphopeptides. | nih.gov |

| 2',4',6'-Trihydroxyacetophenone | THAP | Glycoproteins and nucleic acids. | |

| 2,6-Dihydroxyacetophenone / Diammonium hydrogen citrate | DHAP/DAHC | Optimized for enhancing ionization of phosphopeptides. | nih.gov |

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. geneticsmr.org It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, causing transitions between vibrational energy levels. ijariie.com An FT-IR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), providing a unique pattern that reveals the molecular structure. scispace.com

For Dipentyl ethylphosphonate, the FT-IR spectrum is expected to show characteristic absorption bands that confirm the presence of its key functional groups. The most prominent peaks would include a very strong absorption for the phosphoryl (P=O) group, characteristic absorptions for the P-O-C linkages, and various bands corresponding to the C-H bonds of the pentyl and ethyl groups. researchgate.net Based on spectra of analogous compounds like diethyl ethylphosphonate and dimethyl methylphosphonate (B1257008), the positions of these key bands can be accurately predicted. chemicalbook.comnist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| P=O | Stretching | ~1250 - 1230 | Strong | researchgate.net |

| P-O-C (Aliphatic) | Stretching | ~1030 - 1000 | Strong, Broad | researchgate.netchemicalbook.com |

| C-H (Alkyl) | Stretching | ~2960 - 2870 | Medium to Strong | chemicalbook.comnist.gov |

| CH₂ | Bending (Scissoring) | ~1465 | Medium | nist.gov |

Electronic Spectroscopy for Conjugation and Electronic Structure

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, which induces electronic transitions from a ground state to an excited state. rsc.org This technique is most effective for molecules containing chromophores—structural features with π-electrons or non-bonding valence electrons that can be promoted to higher energy molecular orbitals, such as conjugated double bonds or aromatic rings. researchgate.net

Saturated dialkyl phosphonates, such as Dipentyl ethylphosphonate, lack significant chromophores. Their structure consists solely of sigma (σ) bonds and lone pairs on oxygen atoms. The energy required to excite these electrons (σ → σ* or n → σ* transitions) is very high, and the corresponding absorption occurs at very short wavelengths, typically below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. researchgate.net Therefore, Dipentyl ethylphosphonate is essentially transparent in the UV-Vis region, and direct detection using this method is not feasible.

However, UV-Vis spectroscopy can be used as an indirect detection method for phosphonates. This is often achieved by forming a complex between the phosphonate and a metal ion, such as iron(III) or copper(II), which does absorb in the UV-Vis range. ptfarm.pl This derivatization technique is particularly useful when UV-Vis is employed as a detector for chromatographic methods like HPLC. ptfarm.plnih.gov The choice of solvent is critical for any UV-Vis analysis to ensure it does not absorb in the region of interest. hkust.edu.hk

| Solvent | UV Cutoff (nm) | Reference |

|---|---|---|

| Water | 190 | researchgate.nethkust.edu.hk |

| Acetonitrile (B52724) | 190 | researchgate.nethkust.edu.hk |

| n-Hexane | 201 | researchgate.net |

| Ethanol (B145695) | 205 | researchgate.net |

| Methanol (B129727) | 205 | researchgate.net |

| Cyclohexane | 195 | researchgate.net |

Chromatographic Separation Techniques

Beyond gas chromatography, several liquid chromatographic techniques are instrumental in the separation and analysis of phosphonates, especially for those that are less volatile, thermally labile, or part of a complex mixture. wiley.commdpi.comchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) is a primary technique for separating compounds in a liquid mobile phase. chromatographyonline.com For phosphonates, reversed-phase HPLC is common, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a methanol/water or acetonitrile/water mixture). chromatographyonline.comchromatographyonline.com However, due to the polarity of many phosphonates, retention can be poor. To overcome this, specialized modes are used:

Ion-Pair Chromatography: A reagent is added to the mobile phase that forms a neutral ion pair with the charged phosphonate, enhancing its retention on a reversed-phase column. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of a nonpolar organic solvent. It is highly effective for separating very polar compounds like aminophosphonates that are poorly retained in reversed-phase mode. wiley.com

Ion Chromatography (IC) is specifically designed for the separation of ionic species. It uses ion-exchange resins as the stationary phase to separate anions or cations. IC is an effective method for the quantitative determination of phosphonates and their related inorganic anions in aqueous extracts from various matrices. apsnet.org

Chiral Chromatography is a specialized form of HPLC used to separate enantiomers (non-superimposable mirror images) of chiral compounds. qu.edu.qa While Dipentyl ethylphosphonate itself is not chiral, many biologically relevant phosphonates are. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. researchgate.net

| Technique | Principle of Separation | Primary Application for Phosphonates | Reference |

|---|---|---|---|

| HPLC (Reversed-Phase) | Partitioning based on polarity between a nonpolar stationary phase and a polar mobile phase. | Analysis of less polar phosphonates or those derivatized to be less polar. | chromatographyonline.comchromatographyonline.com |

| HILIC | Partitioning of polar analytes from a high-organic mobile phase into a polar stationary phase. | Separation of highly polar and water-soluble phosphonates (e.g., aminophosphonates). | wiley.com |

| Ion Chromatography (IC) | Ion exchange with a charged stationary phase. | Quantitative analysis of phosphonates and related inorganic anions in aqueous solutions. | apsnet.org |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Separation of enantiomers of chiral phosphonates. | qu.edu.qaresearchgate.net |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-performance liquid chromatography is a cornerstone technique for determining the purity of dipentyl ethylphosphonate. Given that many phosphonates lack a strong UV chromophore, detection can be a challenge. researchgate.net However, for purity assessment where the primary goal is to separate the main compound from any potential impurities, a UV detector can be employed, particularly if the impurities possess UV-absorbing characteristics or if the analysis is performed at low wavelengths. Alternatively, and more universally, a refractive index detector (RID) or an evaporative light scattering detector (ELSD) can be utilized. For more definitive identification of impurities, coupling HPLC with mass spectrometry (HPLC-MS) is the method of choice. researchgate.net

A common approach for the analysis of dialkyl phosphonates is reversed-phase HPLC. This method separates compounds based on their hydrophobicity. For dipentyl ethylphosphonate, a C18 column is a suitable stationary phase due to its non-polar nature, which will interact with the pentyl chains of the molecule. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and water. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of both polar and non-polar impurities.

The purity of dipentyl ethylphosphonate is determined by integrating the peak area of the main compound and any impurity peaks detected in the chromatogram. The percentage purity is calculated by dividing the peak area of dipentyl ethylphosphonate by the total area of all peaks. For a reference standard, a purity of ≥98% is generally required.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 90-50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | Refractive Index Detector (RID) or UV at 210 nm |

Theoretical and Computational Chemistry Investigations of Ethylphosphonates

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For organophosphorus compounds, DFT methods, such as those employing the B3LYP functional, are frequently used to predict molecular geometries, electronic properties, and reactivity. beilstein-journals.orgresearchgate.net

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. For a flexible molecule like dipentyl ethylphosphonate, this involves a conformational analysis to identify the most stable arrangement of its atoms in three-dimensional space.

The structure of dipentyl ethylphosphonate features two pentyl chains attached to the phosphorus atom via oxygen atoms. The conformational flexibility arises from rotation around several single bonds, primarily the P-O, O-C, and C-C bonds within the pentyl chains. It is well-established that for long-chain alkyl groups, the lowest energy conformation is typically an all-trans (staggered) arrangement to minimize steric hindrance. researchgate.net For the phosphonate (B1237965) moiety, studies on similar molecules like diethyl ethylphosphonate show that various staggered conformations around the P-O-C-C dihedral angles are possible. acs.org

Computational methods, such as the semiempirical AM1 or DFT calculations, are used to explore the potential energy surface and identify low-energy conformers. nih.gov For related long-chain alkyl phosphonates, it has been shown that the length of the alkyl chain influences the packing and ordering in monolayers, which is a direct consequence of the molecule's conformational preferences. researchgate.net The optimized geometry for a related compound, diethyl trichloro-methyl phosphonate, calculated using DFT at the B3LYP/6-311G(d,p) level, provides insight into typical bond lengths and angles around the phosphorus center, which are expected to be similar in dipentyl ethylphosphonate.

Table 1: Representative Optimized Geometrical Parameters for a Phosphonate Moiety (Data from Diethyl trichloro-methyl phosphonate) (Note: This data is for a related compound and serves as an illustrative example.)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| P=O | ~1.45 |

| P-O | ~1.57 |

| P-C | ~1.83 |

| O-P-O | ~117° |

| O=P-O | ~115° |

| O=P-C | ~112° |

Source: Adapted from DFT/B3LYP/6-311G(d,p) calculations on diethyl trichloro-methyl phosphonate.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy and spatial distribution of these orbitals provide critical insights into a molecule's reactivity and electronic properties.

For organophosphorus esters, computational studies consistently show a general trend in the nature of these orbitals. nih.govmdpi.com

HOMO: The Highest Occupied Molecular Orbital is typically localized on the non-bonding p-orbitals of the oxygen atoms, particularly the phosphoryl (P=O) oxygen. This region represents the center of nucleophilicity and the most likely site for electron donation in a chemical reaction.

LUMO: The Lowest Unoccupied Molecular Orbital is generally an antibonding (σ*) orbital associated with the P-O-C framework. This region is the center of electrophilicity and indicates where the molecule is most likely to accept electrons.

The energy gap between the HOMO and LUMO (Egap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. mdpi.com For many organophosphate flame retardant metabolites, HOMO-LUMO gaps have been calculated to be in the range of 2.5 to 3.5 eV, indicating relatively stable molecules. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for an Organophosphorus Compound (Note: This data is for a related compound, DPHP, and serves as an illustrative example.)

| Molecular Orbital | Energy (eV) |

| HOMO | -7.21 |

| LUMO | -0.05 |

| Energy Gap (Egap) | 7.16 |

Source: Adapted from DFT calculations on Diphenyl Phosphate (B84403) (DPHP). nih.gov

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The ESP map plots the electrostatic potential onto the molecule's electron density surface.

In organophosphonates, the ESP analysis consistently reveals a distinct pattern of charge distribution:

Negative Potential (Red/Yellow): The regions of most negative potential are concentrated around the highly electronegative oxygen atoms. The phosphoryl oxygen (P=O) is typically the most electron-rich site, making it a primary target for electrophiles and a site for hydrogen bonding. researchgate.netqeios.com

Positive Potential (Blue): The regions of positive potential are generally found around the hydrogen atoms of the alkyl groups.

Neutral Regions (Green): The hydrocarbon portions of the pentyl chains would exhibit a more neutral potential.

This charge distribution is fundamental to the reactivity of phosphonates, for example, in their interaction with biological molecules or their susceptibility to hydrolysis, where a nucleophile would be attracted to the electron-deficient phosphorus atom, often facilitated by an initial interaction with the phosphoryl oxygen. qeios.com

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule from the results of a quantum chemistry calculation. scholaris.ca While there are various methods for calculating atomic charges, Mulliken charges provide a straightforward way to understand the electronic distribution and polarity of bonds.

For organophosphorus compounds, the charge distribution calculated by methods like Mulliken or Natural Population Analysis (NPA) confirms the trends seen in ESP maps. scholaris.caacs.org Key features of the charge distribution in a molecule like dipentyl ethylphosphonate would include:

A significant positive charge on the central phosphorus atom due to the electron-withdrawing effect of the attached oxygen atoms.

Substantial negative charges on all oxygen atoms, with the phosphoryl oxygen being the most negative.

Slightly positive charges on the carbon atoms bonded to oxygen, and varying small charges on the other atoms of the alkyl chains.

This charge separation creates a large dipole moment and is central to the intermolecular interactions and reactivity of the compound.

Table 3: Representative Mulliken Atomic Charges for a Phosphonate Molecule (Note: This data is for a related α-aminophosphonate and serves as an illustrative example.)

| Atom | Mulliken Charge (e) |

| P | +1.35 |

| O (P=O) | -0.75 |

| O (P-O-C) | -0.70 |

| N | -0.55 |

| C (adjacent to P/O) | +0.10 to +0.30 |

Source: Adapted from DFT/B3LYP calculations on a related α-aminophosphonate.

Computational chemistry is extensively used to calculate the thermodynamic feasibility of chemical reactions by determining changes in internal energy (ΔE), enthalpy (ΔH), and Gibbs free energy (ΔG). ufla.brresearchgate.net For organophosphonates, these calculations are vital for understanding processes like hydrolysis, thermal decomposition, and reactions with other chemical species.

For instance, the thermal decomposition of dipentylalkyl phosphonates in the presence of nitric acid has been studied, revealing that such reactions are exothermic. iaea.org Computational studies on the reaction of oximes with organophosphorus compounds have used DFT to calculate ΔH and ΔG, showing that while some reactions are exothermic (negative ΔH), they may not be spontaneous (positive ΔG) under standard conditions. ufla.br Similarly, calculations on the rearrangement of α-hydroxybenzylphosphonates showed the reaction to be significantly exothermic and spontaneous (ΔH = −58.9 kJ mol⁻¹, ΔG = −42.8 kJ mol⁻¹), providing a thermodynamic driving force for the transformation. acs.org These studies highlight the power of computational methods to predict the stability and reactivity of phosphonates in various chemical environments.

Kinetic Studies using Computational Methods

Beyond thermodynamics, computational methods can elucidate the kinetics of a reaction by locating the transition state (TS) structure and calculating the activation energy (Ea) or activation enthalpy (ΔH‡). This information is crucial for determining the rate of a reaction.

For organophosphorus compounds, computational kinetics has been applied to study atmospheric degradation and thermal decomposition. acs.orgosti.gov For example, the decomposition of dimethyl methylphosphonate (B1257008) (DMMP) has been investigated using DFT to identify reaction pathways and transition states. acs.org Studies on the pyrolysis of diethyl ethylphosphonate (DEEP) have identified unimolecular elimination as a key decomposition mechanism, proceeding through a six-center cyclic transition state where a hydrogen from an ethyl group is transferred to the phosphoryl oxygen, leading to the formation of an alkene (ethene) and a phosphonic acid derivative. osti.gov The activation energies for these processes can be calculated, allowing for the determination of reaction rate constants, which often show good agreement with experimental data. acs.org Such computational studies are invaluable for predicting the environmental persistence and thermal stability of compounds like dipentyl ethylphosphonate.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

In computational chemistry, understanding a chemical reaction requires mapping the potential energy surface (PES) that connects reactants to products. A key feature on this surface is the transition state (TS), which represents the highest energy point along the lowest energy reaction path. Locating this TS is crucial for determining the reaction's activation energy. Computational methods, often using Density Functional Theory (DFT), can optimize the geometry of a proposed transition state. A true TS is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

Once a transition state is located and verified, an Intrinsic Reaction Coordinate (IRC) analysis is performed. imist.ma An IRC calculation maps the minimum energy path downhill from the transition state, connecting it to the corresponding reactant and product minima on the potential energy surface. imist.ma This analysis confirms that the identified transition state correctly links the intended reactants and products, providing a detailed picture of the geometric changes the molecule undergoes during the reaction. imist.ma

For example, theoretical studies on the gas-phase isomerization and decomposition of dimethyl ethylphosphonate (DMEP) have successfully used these methods. researchgate.net Researchers identified multiple conformers of DMEP and mapped out the transition states for various H-transfer and elimination reactions. researchgate.net The IRC calculations confirmed the pathways, showing how the molecule contorts as bonds break and form during decomposition. researchgate.net A similar approach for dipentyl ethylphosphonate would involve identifying its stable conformers and then locating the transition states for potential reactions, such as thermal decomposition, followed by IRC analysis to validate the reaction pathways.

Table 1: Illustrative Data from a Transition State and IRC Analysis for a Hypothetical Reaction (Note: This table is illustrative. Data for dipentyl ethylphosphonate is not available and would require specific computational investigation.)

| Parameter | Value | Description |

| Reactant Optimized Energy | -X Hartrees | The calculated energy of the stable reactant molecule. |

| Transition State Optimized Energy | -Y Hartrees | The calculated energy of the transition state structure. |

| Product Optimized Energy | -Z Hartrees | The calculated energy of the stable product molecule(s). |

| Activation Energy (Forward) | (Y - X) * 627.5 kcal/mol | The energy barrier for the forward reaction. |

| Reaction Energy | (Z - X) * 627.5 kcal/mol | The overall energy change of the reaction. |

| Imaginary Frequency | -ν cm⁻¹ | The single negative frequency at the TS, confirming it as a first-order saddle point. |

| IRC Path Confirmation | Confirmed | Indicates the IRC calculation successfully connected the TS to reactants and products. |

Rate Constant Calculations (e.g., Rice-Ramsperger-Kassel-Marcus (RRKM) theory)

Following the characterization of the potential energy surface, theoretical kinetics can be used to calculate reaction rate constants. Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical method used to predict the rates of unimolecular reactions in the gas phase. researchgate.net It assumes that energy is rapidly redistributed among all the vibrational modes of the energized molecule before it reacts. The rate constant is a function of the molecule's internal energy, the vibrational frequencies of the reactant, and the properties of the transition state.

Computational studies on dimethyl ethylphosphonate (DMEP) have utilized RRKM theory to calculate the rate constants for its various isomerization and decomposition pathways across a range of temperatures. researchgate.net These calculations showed that for the most stable conformer, isomerization is significantly faster than decomposition at lower temperatures (e.g., 1000 K). researchgate.net The theory also helped identify the most favorable decomposition channels at higher temperatures by comparing the calculated rate constants for different pathways. researchgate.net For dipentyl ethylphosphonate, RRKM calculations would be essential to predict its thermal stability and preferred decomposition mechanisms under different temperature and pressure conditions.

Table 2: Representative RRKM-Calculated Rate Constants for a Unimolecular Decomposition Pathway (Note: This table is illustrative, based on principles of RRKM theory. Specific data for dipentyl ethylphosphonate requires dedicated calculation.)

| Temperature (K) | High-Pressure Limit Rate Constant, k(T) (s⁻¹) | Low-Pressure Limit Rate Constant, k₀(T) (cm³ molecule⁻¹ s⁻¹) |

| 600 | 1.2 x 10⁻⁵ | 3.4 x 10⁻¹⁸ |

| 800 | 5.8 x 10¹ | 7.1 x 10⁻¹⁵ |

| 1000 | 9.3 x 10⁴ | 2.5 x 10⁻¹² |

| 1200 | 2.1 x 10⁷ | 8.9 x 10⁻¹¹ |

Spectroscopic Property Prediction through Quantum Chemical Calculations